SUN-K0706
Description
Contextualizing Tyrosine Kinase Inhibitors as Research Modalities
Tyrosine kinases are a family of enzymes that play critical roles in cellular signaling pathways, regulating fundamental biological processes such as cell growth, differentiation, metabolism, and apoptosis. Their aberrant activity, often resulting from mutations or overexpression, is frequently implicated in the pathogenesis of numerous diseases, including various cancers and neurodegenerative disorders. Tyrosine kinase inhibitors are designed to selectively block the activity of these enzymes, thereby disrupting disease-driving signaling cascades and offering a targeted therapeutic approach. The development of TKIs has revolutionized the treatment paradigms for several conditions, particularly in oncology, by providing more specific interventions with potentially reduced off-target effects compared to traditional broad-spectrum therapies. The ongoing research into novel TKIs continues to expand the understanding of kinase biology and its therapeutic manipulation.
Overview of SUN-K0706's Significance in Preclinical Investigations
This compound, also known by its International Nonproprietary Name (INN) Vodobatinib, and synonyms such as K0706, SCO-088, and SUN K706, is a small molecule tyrosine kinase inhibitor developed by Sun Pharma Advanced Research Company (SPARC) guidetopharmacology.orguni.lunih.govresearchgate.netresearchgate.net. Its significance in preclinical investigations stems from its dual focus as a Bcr-Abl1 tyrosine kinase inhibitor for hematological malignancies and a c-Abl tyrosine kinase inhibitor for neurodegenerative diseases.
In the context of Philadelphia chromosome-positive (Ph+) leukemias, including Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), this compound functions as a third-generation Bcr-Abl1 TKI nih.govresearchgate.netbiorxiv.orgwikipedia.org. Preclinical studies have demonstrated its potent inhibitory activity against the Bcr-Abl1 fusion protein. This compound exhibits a half-maximal inhibitory concentration (IC50) of 7 nM against Bcr-Abl1 biorxiv.orgwikipedia.orgnih.gov. Furthermore, it has shown activity against most clinically relevant Bcr-Abl1 point mutants. However, it displays diminished activity against certain mutations, notably the T315I gatekeeper mutation, which confers high-level resistance, and also against L248R, Y253H, and E255V mutations biorxiv.orgwikipedia.orgnih.gov. Molecular modeling studies suggest that this compound's binding mode is similar to that of ponatinib (B1185), adopting a type II, inactive binding conformation nih.gov.
The preclinical data regarding this compound's activity against various Bcr-Abl1 mutants are summarized in the table below:
| BCR-ABL1 Mutant | IC50 (nM) wikipedia.orgnih.gov |
| Wild-type BCR-ABL1 | 7 |
| BCR-ABL1L248R | 167 |
| BCR-ABL1Y253H | 154 |
| BCR-ABL1E255V | 165 |
| BCR-ABL1T315I | 1967 |
Beyond its role in oncology, this compound is also under investigation for its potential in neurodegenerative conditions, particularly Parkinson's Disease (PD) and Dementia with Lewy Bodies (DLB) guidetopharmacology.orgnih.govcore.ac.uknih.govprobes-drugs.orgcenmed.com. Preclinical evidence suggests that c-Abl, another tyrosine kinase, plays a role in the pathogenesis of Parkinson's disease by activating pathways involved in synuclein (B1168599) aggregation and parkin deactivation core.ac.uk. In animal models of Parkinson's, this compound and other c-Abl TKIs have been shown to reduce dopaminergic cell death and improve behavioral outcomes core.ac.uknih.gov. This compound has demonstrated the ability to prevent the loss of dopamine-producing neurons and alleviate behavioral symptoms in these models. Researchers have also indicated that this compound is designed to achieve better brain access compared to other TKIs like nilotinib (B1678881), which is crucial for treating central nervous system disorders researchgate.net. Furthermore, it is hypothesized that tyrosine kinase inhibitors like this compound can promote the autophagy of neurotoxic proteins, such as alpha-synuclein (B15492655), amyloid-beta protein, and phosphorylated tau, which accumulate in neurodegenerative diseases nih.gov. These preclinical findings have provided the rationale for its advancement into clinical trials for both oncological and neurological indications.
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SUN-K0706; SUN K0706; SUNK0706; K-0706; K0706; K 0706; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Sun K0706
Identification and Characterization of Primary Molecular Targets
SUN-K0706 primarily targets two significant tyrosine kinases: BCR-ABL1 in Philadelphia chromosome-positive leukemia and c-Abl in neurodegenerative diseases.
BCR-ABL1 Kinase Inhibition in Philadelphia Chromosome-Positive Leukemia Models
This compound (Vodobatinib) functions as a novel, potent, and orally active third-generation BCR-ABL1 tyrosine kinase inhibitor nih.govselleckchem.comguidetopharmacology.orgmedchemexpress.com. It demonstrates significant inhibitory activity against native BCR-ABL1, with an IC50 of 7 nM nih.govselleckchem.commedchemexpress.com. The compound was designed to overcome acquired tyrosine kinase inhibitor (TKI) resistance, which often arises from secondary kinase domain mutations in chronic myeloid leukemia (CML) nih.gov.
Research findings indicate that this compound is effective against most clinically important BCR-ABL1 point mutants. However, its activity varies among different mutants. For instance, it exhibits IC50 values of 167 nM for BCR-ABL1L248R, 154 nM for BCR-ABL1Y253H, and 165 nM for BCR-ABL1E255V nih.govselleckchem.commedchemexpress.com. Notably, this compound shows limited activity against the BCR-ABL1T315I gatekeeper mutant, with an IC50 of 1967 nM nih.govselleckchem.commedchemexpress.com. Structural analysis reveals that K0706 shares structural elements with other established TKIs such as ponatinib (B1185) and dasatinib (B193332) nih.gov. In cellular assays, Vodobatinib treatment has been shown to potently inhibit BCR-ABL1 tyrosine autophosphorylation medchemexpress.com.
Table 1: IC50 Values of this compound Against Native and Mutant BCR-ABL1
| Target Kinase/Mutant | IC50 (nM) |
| Native BCR-ABL1 | 7 |
| BCR-ABL1L248R | 167 |
| BCR-ABL1Y253H | 154 |
| BCR-ABL1E255V | 165 |
| BCR-ABL1T315I | 1967 |
c-Abl Kinase Inhibition in Neurodegenerative Disease Models
Beyond its role in leukemia, this compound is also recognized as a c-Abl tyrosine kinase inhibitor, with ongoing investigations into its therapeutic potential for neurodegenerative conditions such as Parkinson's disease (PD) and Lewy body disease nih.govcureparkinsons.org.ukspringer.comguidetopharmacology.orgnih.govresearchgate.net. The activity of c-Abl kinase has been implicated in several processes contributing to Parkinson's disease pathogenesis, including inflammation, oxidative stress, and alpha-synuclein-induced neurodegeneration cureparkinsons.org.uk.
Preclinical studies have demonstrated that c-Abl inhibition can effectively reverse neurodegeneration associated with α-synuclein accumulation nih.gov. In animal models of Parkinson's disease, K0706 has been shown to prevent the loss of dopamine-producing neurons and to alleviate behavioral symptoms cureparkinsons.org.ukresearchgate.net. Furthermore, K0706 has been reported to achieve sufficient concentrations in the brain to inhibit c-Abl, indicating its potential for central nervous system penetration nih.govresearchgate.net. The reported IC50 for wild-type c-Abl is 0.9 nM, which is comparable to that of ponatinib, another potent TKI nih.gov.
Table 2: IC50 Value of this compound Against Wild-Type c-Abl
| Target Kinase | IC50 (nM) |
| Wild-type c-Abl | 0.9 |
Elucidation of Downstream Signaling Pathway Modulation
The inhibition of BCR-ABL1 and c-Abl kinases by this compound leads to significant modulation of various downstream cellular signaling pathways, impacting cell cycle progression, proliferation, apoptosis, and protein clearance mechanisms.
Impact on Cell Cycle Progression and Proliferation Pathways
This compound's potent inhibition of BCR-ABL1 kinase directly impacts cell cycle progression and proliferation in Philadelphia chromosome-positive leukemia cells. Cellular proliferation assays have confirmed that K0706 is a potent inhibitor of BCR-ABL1, leading to the inhibition of proliferation in BCR-ABL1-expressing tumor cells nih.govmedkoo.com. By targeting these specific tyrosine kinases, Vodobatinib effectively blocks the signaling cascades that are crucial for the uncontrolled proliferation and survival of cancer cells ontosight.ai. This mechanism aligns with the broader understanding that dysregulated cell cycle progression is a hallmark of cancer, making cell cycle regulators attractive therapeutic targets numberanalytics.com.
Modulation of Apoptotic Signaling Cascades
As a tyrosine kinase inhibitor that effectively halts the proliferation of cancer cells, this compound is expected to modulate apoptotic signaling cascades. Defective apoptosis signaling is a critical factor in malignant transformation and cancer progression rbct.de. While specific detailed pathways of apoptosis modulation by this compound are not exhaustively described in the available literature, its observed anti-leukemic activity strongly implies an influence on cell death pathways, including the induction of apoptosis nih.gov. This is consistent with the mechanisms of action of other tyrosine kinase inhibitors, such as dasatinib, which are known to induce apoptosis selleckchem.com. By blocking pro-survival signaling pathways driven by aberrant kinase activity, this compound likely contributes to the initiation of programmed cell death in sensitive cancer cells ontosight.ai.
Influence on Autophagic Flux and Protein Clearance Mechanisms
In the context of neurodegenerative diseases, particularly Parkinson's disease, the c-Abl inhibitory activity of this compound is linked to its influence on autophagic flux and protein clearance mechanisms. Tyrosine kinase inhibitors, including c-Abl inhibitors, have been shown to promote the autophagy and clearance of neurotoxic proteins, such as alpha-synuclein (B15492655), amyloid-beta protein, and phosphorylated tau researchgate.netresearchgate.net. Given that c-Abl activation is implicated in alpha-synuclein-induced neurodegeneration, the inhibition of c-Abl by K0706 is believed to counter neurodegeneration by facilitating the removal of accumulated misfolded proteins cureparkinsons.org.uknih.gov. This suggests that this compound may enhance the cellular machinery responsible for degrading and recycling cellular components, thereby reducing the burden of pathological protein aggregates characteristic of neurodegenerative disorders researchgate.netresearchgate.net.
Structure Activity Relationship Sar Studies and Rational Compound Design of Sun K0706
Principles of Chemical Design and Optimization for Kinase Inhibition
The design of SUN-K0706 was driven by the critical need to overcome resistance and intolerance observed with earlier generations of TKIs, including imatinib, nilotinib (B1678881), dasatinib (B193332), and bosutinib, in the treatment of CML. wikipedia.org This rational design approach aimed to create a molecule with enhanced potency and a broader spectrum of activity against various Bcr-Abl1 mutations.
Vodobatinib (this compound) is described as a "chemical amalgam" that strategically combines structural features from two established TKIs: dasatinib and ponatinib (B1185). Specifically, the ATP-binding domain of ponatinib is linked to the active site binding domain of dasatinib, suggesting a deliberate effort to leverage the strengths of both compounds to achieve superior inhibitory properties. acs.org This structure-guided drug design platform resulted in an orally bioavailable compound with potent inhibitory activity. uni.lu In in vitro assays, Vodobatinib demonstrated remarkable potency against wild-type c-Abl, with an IC50 of 0.9 nM, which is notably more potent than nilotinib (IC50: 15-45 nM). uni.lunih.gov
Identification of Key Structural Motifs for Target Binding and Potency
The efficacy of this compound stems from its specific interactions with the target kinase. Structural analyses indicate that this compound shares overlapping structural elements with dasatinib and ponatinib, which are crucial for its binding to the Bcr-Abl1 kinase. wikipedia.org
Molecular modeling studies have provided detailed insights into the binding mechanism of this compound. For instance, the quinoline (B57606) ring of this compound has been identified as a key structural motif that favorably interacts with the Leu248 residue located within the P-loop of Bcr-Abl1. wikipedia.org This interaction is vital for the compound's potent inhibitory activity.
However, these studies also revealed critical mutational liabilities. The Bcr-Abl1T315I mutation, a notorious gatekeeper mutation known to confer resistance to many TKIs, represents the most significant challenge for this compound. Molecular modeling suggests that minor differences in the alignment of this compound within the binding pocket bring the inhibitor into direct contact with the sidechain of I315, rendering the interaction incompatible with high-potency binding. wikipedia.org Similarly, other mutations within the P-loop, such as L248R, Y253H, and E255V, can induce local perturbations and steric clashes, thereby significantly altering the binding affinity and leading to reduced potency. wikipedia.org
Investigation of Selectivity Profiles via Structural Modifications
The investigation of selectivity profiles is paramount in kinase inhibitor development to minimize off-target effects and improve therapeutic windows. This compound demonstrates activity against a broad spectrum of clinically relevant Bcr-Abl1 point mutants. wikipedia.orguni.lu
Comparative studies highlight distinct selectivity patterns for this compound:
Resistance Profile: this compound exhibits high-level resistance to the Bcr-Abl1L248R mutant, a characteristic that contrasts with ponatinib, which shows intermediate resistance to this particular mutation. wikipedia.org
Mutant Sensitivity Spectrum: The range of Bcr-Abl1 mutants sensitive to this compound compares favorably to most approved Bcr-Abl1 TKIs. However, it does not inhibit the Bcr-Abl1T315I gatekeeper mutant, unlike ponatinib and the allosteric inhibitor asciminib (B605619). wikipedia.orguni.lu
Dasatinib-Sensitive Mutants: Despite sharing structural similarities with dasatinib, this compound demonstrates limited activity against dasatinib-sensitive mutants such as Y253H and E255V. This observation underscores how subtle structural differences can lead to distinct selectivity profiles and clinical responses. wikipedia.org
While initial selectivity data regarding CNS penetrance for K-0706 were not widely available in some sources, further research and clinical development for Parkinson's disease have indicated its favorable in vivo pharmacokinetics, including high blood-brain barrier (BBB) penetration, which is crucial for neurological applications. wikipedia.orguni.luacs.org
The following table summarizes the IC50 values of K0706 against various Bcr-Abl1 mutants:
| Target | IC50 (nM) wikipedia.orguni.lu |
| BCR-ABL1 (wild-type) | 7 |
| BCR-ABL1L248R | 167 |
| BCR-ABL1Y253H | 154 |
| BCR-ABL1E255V | 165 |
| BCR-ABL1T315I | 1967 |
Application of Computational and Molecular Modeling Approaches
Computational and molecular modeling approaches have been integral to the rational design, optimization, and understanding of this compound's interactions with its targets. These methods provide atomic-level insights that guide experimental efforts. nih.gov
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a powerful computational technique used to predict the optimal binding mode (pose) and affinity of a small molecule within the binding site of a target protein. nih.govsketchfab.com In the context of this compound, molecular docking studies have been instrumental in:
Predicting Binding Conformations: Docking simulations predict the precise orientation and conformation of this compound when bound to the Bcr-Abl1 kinase, elucidating how it interacts with key amino acid residues. nih.govwikipedia.orgciteab.com
Elucidating Interaction Mechanisms: These analyses characterize the behavior of this compound within the active site, revealing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its binding affinity. nih.govciteab.commims.com
Supporting Experimental Findings: Molecular modeling, including docking, has been explicitly used to support in vitro findings regarding this compound's activity and resistance profiles against various Bcr-Abl1 mutants. wikipedia.orguni.lu It provides a structural basis for understanding why certain mutations lead to reduced potency. wikipedia.org
Molecular Dynamics Simulations for Binding Stability
Molecular dynamics (MD) simulations extend the insights from molecular docking by providing a dynamic view of ligand-protein interactions over time. pharmgkb.org These simulations are crucial for assessing the stability of predicted binding modes and understanding the conformational changes that occur upon ligand binding. wikidata.orginvivochem.comguidetopharmacology.orgharvard.edu
Evaluating Complex Stability: MD simulations evaluate the stability of protein-ligand complexes by monitoring key parameters such as the root-mean-square deviation (RMSD) of protein Cα atoms and the root-mean-square fluctuation (RMSF) of protein residues. They also track the formation and stability of hydrogen bonding interactions between the inhibitor and the protein. pharmgkb.orgwikidata.orgguidetopharmacology.org
Discriminating Binding Poses: MD simulations can effectively differentiate between correct and incorrect docking poses, retaining stable, experimentally relevant poses while excluding unstable, decoy poses. wikidata.orginvivochem.comharvard.edu This filtering step is particularly valuable before proceeding with more computationally intensive binding free energy calculations. invivochem.comharvard.edu While specific MD simulation data for this compound were not detailed in the provided search results, the general application of MD simulations is a standard practice in rational drug design, especially for understanding the stability of kinase inhibitor binding.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful ligand-based drug design method that establishes mathematical models correlating the chemical structure of compounds with their biological activity. wikidata.org Although specific QSAR models developed solely for this compound were not explicitly detailed in the search results, the principles of QSAR are fundamental to the rational design and optimization of compounds like this compound.
Predictive Modeling: QSAR models involve collecting relevant chemogenomics data, calculating molecular descriptors (quantitative descriptions of molecular structures), and then correlating these descriptors with biological properties using statistical or machine learning techniques. wikidata.org
Hit-to-Lead Optimization: Once developed and validated, QSAR models can predict the biological activity of novel compounds, allowing for the prioritization of compounds for synthesis and experimental testing. wikidata.org This significantly speeds up the drug discovery process and reduces the number of compounds that need to be synthesized and tested in vitro or in vivo. wikidata.org QSAR is widely applied for both identifying new hits and optimizing lead compounds, making it an indispensable tool in the iterative process of drug design. wikidata.org
Preclinical Pharmacodynamics and Biological Activity of Sun K0706 in Experimental Models
In Vitro Cellular Assays and Biochemical Characterization
SUN-K0706 has been shown to exert direct and potent inhibition of BCR-ABL1 tyrosine autophosphorylation. probes-drugs.orgmedchemexpress.com Immunoblot analysis has confirmed this inhibitory effect not only on wild-type BCR-ABL1 but also on specific mutant forms, including BCR-ABL1L248V, BCR-ABL1Y253H, and BCR-ABL1E255V, particularly at higher inhibitor concentrations. probes-drugs.orgmedchemexpress.com While the precise kinetic parameters (e.g., Ki, Vmax changes) for autophosphorylation inhibition were not detailed in the provided data, the observed potent inhibition through immunoblot analysis highlights its direct biochemical impact on kinase activity. probes-drugs.orgmedchemexpress.com
Cellular proliferation assays have established this compound as a potent inhibitor of BCR-ABL1, with an IC50 value of 7 nM against the wild-type enzyme. probes-drugs.orgnih.gov The half-maximal inhibitory concentration (IC50) is a quantitative measure of a substance's potency in inhibiting a specific biological or biochemical function by 50%. github.ioresearchgate.net Its potency was also evaluated against various clinically important BCR-ABL1 point mutants.
The following table summarizes the cellular potency (IC50 values) of this compound in BCR-ABL1-positive cell lines:
| BCR-ABL1 Variant | IC50 (nM) |
| Wild-type | 7 |
| L248R | 167 |
| Y253H | 154 |
| E255V | 165 |
| T315I | 1967 |
This compound demonstrates activity against a broad spectrum of clinically relevant BCR-ABL1 point mutants. probes-drugs.orgnih.gov However, its activity is notably diminished or absent against certain highly resistant mutants. Specifically, K0706 exhibits limited activity against BCR-ABL1L248R (IC50: 167 nM), BCR-ABL1Y253H (IC50: 154 nM), and BCR-ABL1E255V (IC50: 165 nM). probes-drugs.orgnih.gov Crucially, this compound shows no significant activity against the gatekeeper mutation BCR-ABL1T315I, with an IC50 of 1967 nM, indicating high-level resistance. probes-drugs.orgmedchemexpress.comnih.gov This profile suggests its potential utility against many, but not all, acquired TKI resistance mutations in CML. probes-drugs.orgnih.gov
In Vivo Animal Model Investigations of Disease Pathogenesis
While this compound has demonstrated preclinical activity in Philadelphia chromosome-positive leukemia through in vitro cell proliferation assays and drug resistance screening, detailed findings from specific in vivo xenograft or genetically engineered animal models for chronic myeloid leukemia (CML) were not explicitly provided in the available search results. probes-drugs.orgnih.gov The compound is a third-generation BCR-ABL1 tyrosine kinase inhibitor developed to address treatment-resistant CML. guidetopharmacology.orgprobes-drugs.org Clinical evaluation of K0706 in CML patients has shown promising preliminary efficacy, particularly in heavily pretreated chronic phase CML patients. researchgate.net However, this pertains to human clinical trial data rather than preclinical animal model investigations.
This compound has shown promising efficacy in preclinical animal models of Parkinson's disease (PD). nih.govresearchgate.net In these models, K0706 was observed to prevent the loss of dopamine-producing neurons in the brain and to lessen behavioral symptoms associated with PD. cureparkinsons.org.ukparkinsons.org.uk Specifically, in alpha-synuclein (B15492655) pre-formed fibril (PFF)-induced mouse models of PD, this compound demonstrated strong efficacy. researchgate.net Its mechanism in these models includes inhibiting c-Abl protein kinase activity with sub-nanomolar potency, increasing autophagic flux, and exhibiting appreciable blood-brain barrier (BBB) penetration. nih.gov This led to the protection of nigrostriatal neurons from loss in both MPTP mice and rats overexpressing alpha-synuclein. nih.gov
For dementia with Lewy bodies (DLB), which shares pathological features with PD, this compound is being evaluated with the aim of attenuating the intraneuronal accumulation of alpha-synuclein, amyloid-beta (Aβ), and tau proteins. researchgate.nettandfonline.com Preclinical animal studies have indicated that K0706 can reduce dopaminergic cell death and improve behavioral outcomes, supporting its investigation in DLB. tandfonline.com
Mechanistic Insights into Resistance and Selectivity of Sun K0706
Activity of SUN-K0706 Against Clinically Relevant Kinase Mutations and Resistance Mechanisms
This compound is a potent inhibitor of wild-type BCR-ABL1, demonstrating an IC50 of 7 nM wikipedia.orgmims.com. It has shown activity against a broad spectrum of clinically relevant BCR-ABL1 point mutants, which are frequently associated with TKI resistance invivochem.comguidetopharmacology.orgwikipedia.orgmims.com.
However, a critical characteristic of this compound's activity profile is its limited efficacy against the T315I gatekeeper mutation invivochem.comguidetopharmacology.orgnih.govuni.luwikipedia.orgmims.com. While it inhibits most other common mutations, the T315I mutation, which is a significant driver of resistance to many first- and second-generation TKIs, presents a challenge for this compound, as its IC50 against this specific mutant is considerably higher (1967 nM) compared to wild-type BCR-ABL1 wikipedia.orgmims.com.
The following table summarizes the cellular IC50 values of this compound against wild-type BCR-ABL1 and several common TKI-resistant mutants:
Table 1: Cellular IC50 Values of this compound Against Wild-Type and Mutant BCR-ABL1 wikipedia.orgmims.com
| BCR-ABL1 Variant | Cellular IC50 (nM) |
| Wild-Type | 7 |
| L248R | 167 |
| Y253H | 154 |
| E255V | 165 |
| T315I | 1967 |
Immunoblot analysis further confirms that this compound potently inhibits BCR-ABL1 tyrosine autophosphorylation and shows inhibition of BCR-ABL1L248R, BCR-ABL1Y253H, and BCR-ABL1E255V at higher concentrations, but BCR-ABL1T315I is not inhibited to a level reaching the IC50 at tested concentrations wikipedia.org.
Mechanistic Role of Drug Transporters in Cellular Accumulation and Efflux
Drug transporters play a significant role in modulating the intracellular concentration of TKIs, thereby influencing their efficacy and contributing to drug resistance citeab.comuni.luwikipedia.orgwikidata.orgguidetopharmacology.org. The ATP-binding cassette (ABC) superfamily of proteins, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), are well-known efflux pumps that actively transport various drugs, including TKIs, out of cancer cells, leading to reduced drug accumulation and multidrug resistance (MDR) citeab.comuni.luwikipedia.orgwikidata.org.
Interestingly, TKIs can exhibit a dual role, acting as both substrates for these transporters (leading to efflux) and as inhibitors of their efflux function citeab.comwikipedia.orgwikidata.org. For instance, high expression of specific solute carrier (SLC) transporters can enhance TKI uptake, while inhibition of ABC efflux pumps by TKIs can increase the intracellular concentration of co-administered conventional chemotherapeutic drugs wikipedia.org.
Vodobatinib (this compound) has been shown to overcome cancer multidrug resistance by attenuating the drug efflux function of ABCB1 and ABCG2. This suggests that beyond its direct kinase inhibition, this compound may also enhance the intracellular accumulation of other drugs by inhibiting these efflux pumps, potentially offering a strategy to reverse transporter-mediated resistance. This characteristic is particularly relevant given that other TKIs, such as nilotinib (B1678881), are known substrates for efflux transporters like ABCG2 and ABCB1, which can limit their effective concentrations in certain tissues, such as the brain.
Comparative Analysis of Kinase Inhibition Profiles and Off-Target Activity with Reference Inhibitors
This compound has been compared to other established BCR-ABL1 TKIs, including bosutinib, dasatinib (B193332), nilotinib, and ponatinib (B1185), to delineate its unique inhibition profile and selectivity wikipedia.org.
Table 2: Comparative IC50 Values of this compound and Reference TKIs against Wild-Type BCR-ABL1 wikipedia.orgmims.com
| Compound | Wild-Type BCR-ABL1 IC50 (nM) |
| This compound | 7 (or 0.9 for c-Abl) wikipedia.orgmims.com |
| Imatinib | ~200-500 |
| Nilotinib | ~20-30 |
| Dasatinib | ~0.8-3 |
| Bosutinib | ~1-5 |
| Ponatinib | ~0.3-2 |
| Asciminib (B605619) | 0.25 (allosteric) invivochem.com |
Note: IC50 values for reference TKIs are approximate and can vary based on specific assay conditions and cell lines.
The spectrum of BCR-ABL1 mutants sensitive to this compound compares favorably to most approved BCR-ABL1 TKIs, with the notable exceptions of ponatinib and the allosteric inhibitor asciminib wikipedia.org. Both ponatinib and asciminib are known to inhibit the challenging T315I gatekeeper mutant, which this compound does not effectively target invivochem.comwikipedia.org.
Despite structural similarities to dasatinib, this compound exhibits limited activity against some dasatinib-sensitive mutants like Y253H and E255V, although specific IC50 values indicate some degree of inhibition (154 nM and 165 nM, respectively) wikipedia.orgmims.com. This suggests that while it may not be as potent against these specific mutants as dasatinib, it still retains some activity.
A key advantage highlighted for this compound is its significantly less off-target activity compared to existing TKIs uni.luinvivochem.comguidetopharmacology.org. This reduced off-target inhibition can potentially translate to a more favorable selectivity profile, which is important for minimizing adverse effects and improving tolerability in long-term treatment uni.luguidetopharmacology.org. For instance, its reported IC50 for wild-type c-Abl is 0.9 nM, comparable to ponatinib, indicating potent on-target inhibition. The design of this compound as a third-generation TKI aimed to provide an option for patients who have developed resistance or intolerance to earlier-generation TKIs wikipedia.org.
Advanced Methodologies and Future Research Directions for Sun K0706
Integration of Omics Technologies for Comprehensive Mechanistic Delineation
To achieve a holistic understanding of SUN-K0706's biological effects, the integration of multi-omics technologies is paramount. These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound, moving beyond its primary c-Abl target to uncover novel pathways and off-target effects.
Transcriptomics: RNA-sequencing (RNA-seq) of preclinical models (e.g., cell lines, animal models) treated with this compound can identify differentially expressed genes and altered signaling pathways. In the context of Parkinson's disease, this could reveal downstream effects of c-Abl inhibition on neuroinflammation, lysosomal function, and mitochondrial biogenesis. annualreviews.orgnih.govnih.govmdpi.com For chronic myeloid leukemia (CML), transcriptomic analysis can shed light on mechanisms of resistance and identify synergistic therapeutic targets.
Proteomics: Advanced mass spectrometry-based proteomics can quantify changes in protein expression and post-translational modifications, such as phosphorylation, following this compound treatment. frontiersin.orgnih.govnih.gov This is particularly crucial for a kinase inhibitor, as it can directly map the downstream signaling cascade of c-Abl. Phosphoproteomic studies could validate the inhibition of known c-Abl substrates like alpha-synuclein (B15492655) and identify novel substrates, offering deeper mechanistic insights.
Metabolomics: The study of metabolic alterations provides a functional readout of cellular state. Analysis of the metabolome in response to this compound could uncover shifts in cellular energy metabolism, lipid metabolism, or amino acid pathways that are critical for its therapeutic effects or potential toxicities in both neurodegenerative and cancer models. nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com
Genomics: While this compound is not a gene-editing tool, genomic analyses of patient populations in clinical trials can help identify genetic variants that may predict response or resistance to the drug, paving the way for personalized medicine approaches.
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Application in Parkinson's Disease Research | Application in Leukemia Research | Potential Key Findings |
|---|---|---|---|
| Transcriptomics | Analysis of gene expression changes in neuronal models to understand neuroprotective pathways. | Identification of gene signatures associated with sensitivity or resistance in CML cell lines. | Novel downstream targets, off-target effects, resistance mechanisms. |
| Proteomics | Quantification of phosphorylated alpha-synuclein and other c-Abl substrates in response to treatment. | Mapping of the Bcr-Abl signaling network and its perturbation by this compound. | Direct evidence of target engagement, identification of novel substrates. |
| Metabolomics | Assessment of metabolic reprogramming in neurons, focusing on mitochondrial function and oxidative stress. | Characterization of metabolic shifts in leukemia cells that contribute to cell death or survival. | Biomarkers of drug response, understanding of systemic effects. |
Development of Novel Experimental Models for Studying this compound's Effects
The limitations of traditional 2D cell cultures and animal models in fully recapitulating human disease necessitate the use of more sophisticated experimental systems to study this compound.
Patient-Derived Organoids (PDOs): For CML, organoids derived from patient tumor samples can be used to create "avatars" for preclinical drug screening. salk.edunews-medical.netnih.govnih.govworldhealth.net These 3D models better preserve the heterogeneity and microenvironment of the original tumor, potentially offering a more accurate prediction of patient response to this compound.
3D Brain Organoids and Assembloids: In the context of Parkinson's disease, brain organoids, particularly midbrain organoids containing dopaminergic neurons, offer an advanced platform to study the neuroprotective effects of this compound in a human-relevant 3D environment. nih.govnih.govyoutube.com Furthermore, "assembloids," created by fusing different brain region-specific organoids (e.g., midbrain and striatum), can model neural circuitry and its dysfunction in disease, providing a unique opportunity to assess if this compound can restore connectivity. youtube.com
Exploration of Mechanistic Synergies for Combination Research Strategies
Given the complexity of diseases like Parkinson's and the challenge of drug resistance in CML, combination therapies are a critical area of investigation. Future research should focus on identifying drugs that work synergistically with this compound.
Targeting Parallel Pathways: In CML, combining this compound with inhibitors of pathways that promote leukemia cell survival, such as Aurora kinase inhibitors, could enhance efficacy and overcome resistance. researchgate.net
Enhancing Neuroprotection: For Parkinson's disease, combining this compound with agents that target other pathological mechanisms, such as mitochondrial dysfunction or neuroinflammation, could lead to a more potent neuroprotective effect. For instance, co-administration with compounds that boost mitochondrial function or reduce the aggregation of alpha-synuclein could be explored.
Modulating Autophagy: c-Abl is known to be involved in the regulation of autophagy, a cellular recycling process that is dysfunctional in many neurodegenerative diseases. annualreviews.orgfrontiersin.org Investigating this compound in combination with known autophagy modulators could reveal synergistic effects in clearing toxic protein aggregates.
Identification and Validation of Novel Preclinical Biomarkers for Target Engagement
Reliable biomarkers are essential for confirming that a drug is reaching its target and exerting the intended biological effect. While measuring this compound levels in cerebrospinal fluid (CSF) provides evidence of brain penetration, more specific pharmacodynamic biomarkers are needed. researchgate.netnih.gov
Phosphorylated c-Abl Substrates: The most direct biomarkers of target engagement would be the measurement of reduced phosphorylation of known c-Abl substrates. In Parkinson's disease, developing sensitive assays to measure phosphorylated alpha-synuclein (p-syn) in CSF is a key area of research. nih.govnih.govdoaj.orgwesleyan.edumdsabstracts.org While studies have yielded mixed results on its utility as a diagnostic marker, its modulation by a c-Abl inhibitor could serve as a powerful indicator of target engagement in a clinical trial setting.
Downstream Pathway Markers: Omics technologies can help identify novel downstream molecules that are consistently modulated by this compound. These could be specific proteins, metabolites, or RNA transcripts measured in accessible fluids like blood or CSF, serving as indirect but reliable markers of the drug's biological activity.
Table 2: Potential Preclinical Biomarkers for this compound Target Engagement
| Biomarker Type | Potential Biomarker | Fluid/Tissue | Rationale |
|---|---|---|---|
| Direct Target Substrate | Phosphorylated alpha-synuclein (pS129) | Cerebrospinal Fluid (CSF) | c-Abl directly phosphorylates alpha-synuclein; inhibition should reduce pS129 levels. |
| Direct Target Substrate | Phosphorylated Parkin | CSF, Blood Cells | c-Abl inactivates Parkin via phosphorylation; inhibition should restore its activity. |
| Downstream Pathway Marker | Lysosomal activity markers | CSF, Blood Cells | c-Abl inhibition is hypothesized to improve lysosomal function. |
| Pharmacokinetic Marker | This compound concentration | CSF, Plasma | Confirms drug delivery to the target compartment (e.g., the brain). |
Formulation of Unexplored Research Hypotheses and Mechanistic Questions for this compound
Building on the known functions of c-Abl, several unexplored hypotheses for this compound warrant investigation.
Role in other Tauopathies: c-Abl has been implicated in the phosphorylation of tau, a protein central to Alzheimer's disease and other dementias. A key hypothesis to explore is whether this compound's high brain penetrance could make it a viable therapeutic candidate for tauopathies.
Impact on Neuroinflammation: c-Abl is activated in glial cells and is involved in neuroinflammatory processes. A critical question is whether this compound can modulate microglial and astrocytic activation, thereby reducing the chronic neuroinflammation that contributes to neuronal death in neurodegenerative diseases.
Peripheral Effects: Does inhibiting c-Abl in peripheral tissues have beneficial effects on neurodegenerative diseases? Given the growing understanding of the gut-brain axis in Parkinson's, investigating the impact of this compound on peripheral inflammation and gut alpha-synuclein pathology is a novel research direction.
Mechanisms of Clinical Trial Failure in PD: The PROSEEK study for Parkinson's disease was terminated for failing to show superiority over placebo. A crucial mechanistic question is why a potent, brain-penetrant c-Abl inhibitor did not yield the expected clinical benefit. Was the target not sufficiently engaged despite CSF levels? Is c-Abl inhibition not a viable strategy for this patient population, or was the intervention too late in the disease course? Answering these questions through detailed analysis of clinical trial data and further preclinical modeling is essential for the future of c-Abl inhibitors in neurodegeneration.
Q & A
Q. What are the best practices for documenting this compound research for peer review?
- Methodological Answer : Structure manuscripts with clear subheadings (e.g., "Synthesis," "Kinetic Assays"). Adhere to journal-specific guidelines (e.g., Beilstein Journal’s compound characterization standards). Provide supplemental data (e.g., NMR spectra, raw kinetic curves) and cite primary literature for established methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
